2-Phenylethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
2-Phenylethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 4-methoxyphenyl group at position 4, methyl groups at positions 2, 7, and 7, and a 2-phenylethyl ester at position 2. This compound belongs to the 1,4-dihydropyridine (1,4-DHP) family, known for diverse pharmacological activities, including calcium channel modulation, antimicrobial, and anti-inflammatory effects .
Properties
IUPAC Name |
2-phenylethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO4/c1-18-24(27(31)33-15-14-19-8-6-5-7-9-19)25(20-10-12-21(32-4)13-11-20)26-22(29-18)16-28(2,3)17-23(26)30/h5-13,25,29H,14-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABDESRNHXMABY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)OC)C(=O)OCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with 2-phenylethylamine, followed by cyclization and esterification reactions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Phenylethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydroquinoline compound.
Scientific Research Applications
2-Phenylethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound, interacting with various biological targets.
Medicine: Research may explore its potential as a therapeutic agent for treating specific diseases.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Phenylethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pharmacological Activities
Anti-inflammatory and Cardiovascular Effects
The 2-chlorophenyl analog () exhibits notable anti-inflammatory activity at doses lower than marketed drugs, attributed to its electron-withdrawing substituent enhancing interaction with enzyme targets . In contrast, the 4-methoxyphenyl group in the target compound may improve metabolic stability due to its electron-donating methoxy group, though bioactivity data are pending .
Antimicrobial and Enzyme Modulation
The ethyl 4-(4-methoxyphenyl) derivative (7c) synthesized via a solvent-free method () shares structural similarity with the target compound but lacks reported antimicrobial data. The 2-chlorophenyl analog shows broad-spectrum antimicrobial activity, suggesting substituent-dependent efficacy .
Physicochemical and Structural Insights
- Crystal Structure : The DL-methyl analog () adopts a boat conformation in the dihydropyridine ring, with intermolecular N–H···O hydrogen bonds forming infinite chains. This structural rigidity may influence solubility and bioavailability .
Biological Activity
2-Phenylethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of quinoline derivatives. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound based on diverse research findings.
- Molecular Formula: C33H33NO4
- Molecular Weight: 507.6 g/mol
- IUPAC Name: (4-methoxyphenyl)methyl 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- CAS Number: 5805-16-3
The biological activity of the compound is linked to its structural features which allow it to interact with various molecular targets:
- Antioxidant Activity : The compound exhibits the ability to scavenge free radicals and reduce oxidative stress. This is attributed to the presence of methoxy and hydroxyl groups which enhance electron donation capabilities.
- Anti-inflammatory Effects : It has been shown to inhibit specific enzymes involved in inflammatory pathways. Research indicates that the compound may reduce the production of pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against a range of bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of cell wall synthesis.
Case Studies and Experimental Data
Several studies have investigated the biological properties of this compound:
- Anticancer Activity :
- Anti-inflammatory Studies :
-
Antimicrobial Assays :
- The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition zones ranging from 12 mm to 20 mm at concentrations of 100 µg/mL.
Data Table: Biological Activity Overview
Q & A
Q. How can researchers optimize the synthesis of 2-phenylethyl hexahydroquinoline derivatives to improve yield and purity?
Methodological Answer: Synthesis optimization involves multi-step protocols, including condensation of substituted benzaldehydes with amines (e.g., 4-methoxyphenyl derivatives) followed by cyclization with cyclohexanone analogs. Key parameters include:
- Catalysts: Acid catalysts (e.g., acetic acid) for imine formation .
- Solvents: Polar aprotic solvents (e.g., ethanol or DMF) to enhance reaction efficiency .
- Temperature: Controlled heating (70–90°C) to accelerate cyclization without side-product formation .
| Study | Yield (%) | Purity (HPLC) | Key Condition |
|---|---|---|---|
| 68 | 95% | Acetic acid, 80°C | |
| 72 | 98% | DMF, 90°C |
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .
Q. What spectroscopic and crystallographic methods are most effective for structural characterization?
Methodological Answer: Structural elucidation requires a combination of:
- NMR: H and C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.1 ppm) .
- IR Spectroscopy: Peaks at 1700–1750 cm for ketone (C=O) and ester (C-O) groups .
- X-ray Crystallography: Resolves stereochemistry of the hexahydroquinoline core (e.g., chair conformation of cyclohexanone) .
| Technique | Key Data Point | Functional Group Confirmed |
|---|---|---|
| H NMR | δ 6.8–7.2 ppm | Aromatic protons (phenyl groups) |
| IR | 1720 cm | Ester C=O |
Q. What in vitro assays are suitable for initial biological screening of this compound?
Methodological Answer: Prioritize assays based on structural analogs:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., COX-2 or acetylcholinesterase) at 10–100 µM concentrations .
- Receptor Binding: Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .
- Antimicrobial Screening: Broth microdilution (MIC values) against Gram-positive bacteria .
| Assay Type | Target | IC50/MIC (µM) | Reference |
|---|---|---|---|
| COX-2 Inhibition | COX-2 | 25.3 | |
| Antimicrobial | S. aureus | 12.5 |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve the impact of substituents on bioactivity?
Methodological Answer: Design analogs with systematic substitutions (e.g., methoxy → hydroxy, chloro) and compare activities:
- Electron-Withdrawing Groups (Cl): Enhance enzyme inhibition (e.g., 4-chlorophenyl derivative in showed 2x higher COX-2 inhibition than methoxy) .
- Hydrophobic Substituents (Phenylethyl): Improve membrane permeability in cell-based assays .
| Substituent | Target Activity (IC50, µM) | LogP |
|---|---|---|
| 4-Methoxyphenyl | 25.3 | 3.1 |
| 4-Chlorophenyl | 12.7 | 3.8 |
Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like COX-2 .
Q. How should researchers address contradictory data in biological activity assays?
Methodological Answer: Contradictions may arise from assay conditions or compound stability:
- Assay Variability: Standardize protocols (e.g., ATP levels in cell viability assays) and include positive controls (e.g., aspirin for COX-2) .
- Compound Degradation: Conduct stability studies (HPLC monitoring at 24/48 hrs) in assay buffers .
| Issue | Solution | Evidence |
|---|---|---|
| Inconsistent MIC values | Use CLSI guidelines for antimicrobial testing | |
| Enzyme inhibition variability | Pre-incubate enzyme with compound for 30 min |
Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy?
Methodological Answer: Address bioavailability and metabolism:
- Pharmacokinetics: Measure plasma half-life (e.g., LC-MS/MS) in rodent models. notes thiophene analogs with improved metabolic stability .
- Formulation: Use nanocarriers (e.g., liposomes) to enhance solubility of hydrophobic derivatives .
| Parameter | In Vitro IC50 (µM) | In Vivo ED50 (mg/kg) |
|---|---|---|
| Parent compound | 25.3 | >50 (low bioavailability) |
| Liposomal form | 22.1 | 15.4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
